PDE4D Isoform Selectivity vs. Rolipram in GBM Cells
CG500354 was developed as an inhibitor of the PDE4D isoform, a subtype-specific target among the four PDE4 subfamilies (A–D) [1]. In contrast, the well-characterized comparator Rolipram is a pan-PDE4 inhibitor with activity across multiple PDE4 subtypes. While quantitative IC50 values for isolated PDE4D are not publicly reported, siRNA-mediated knockdown of PDE4D, which reduced PDE4D expression by 73.6%, phenocopied the effects of CG500354 by increasing phosphorylated CREB levels, confirming target specificity within the cellular context of human primary GBM cells [2].
| Evidence Dimension | PDE4 subtype selectivity |
|---|---|
| Target Compound Data | PDE4D-selective inhibitor; effects phenocopied by 73.6% PDE4D siRNA knockdown |
| Comparator Or Baseline | Rolipram – pan-PDE4 inhibitor active against PDE4A, B, C, D |
| Quantified Difference | CG500354 targets PDE4D specifically; Rolipram inhibits multiple PDE4 subtypes (qualitative selectivity difference) |
| Conditions | Human primary GBM-derived cells (GBM559, GBM592, GBM626); western blot analysis of phosphorylated CREB |
Why This Matters
Subtype-selective PDE4D inhibition may reduce off-target effects associated with pan-PDE4 inhibitors like Rolipram, which can cause emesis and other side effects, making CG500354 a more precise tool for studying PDE4D-dependent pathways.
- [1] Kang TW, Choi SW, Yang SR, et al. Growth arrest and forced differentiation of human primary glioblastoma multiforme by a novel small molecule. Scientific Reports. 2014;4:5546. View Source
- [2] Kang TW, Choi SW, Yang SR, et al. Scientific Reports. 2014;4:5546 (Supplementary Figure S2 and Figure 4C). View Source
